Tridecane-2-thiol Tridecane-2-thiol
Brand Name: Vulcanchem
CAS No.: 62155-03-7
VCID: VC19492832
InChI: InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3
SMILES:
Molecular Formula: C13H28S
Molecular Weight: 216.43 g/mol

Tridecane-2-thiol

CAS No.: 62155-03-7

Cat. No.: VC19492832

Molecular Formula: C13H28S

Molecular Weight: 216.43 g/mol

* For research use only. Not for human or veterinary use.

Tridecane-2-thiol - 62155-03-7

Specification

CAS No. 62155-03-7
Molecular Formula C13H28S
Molecular Weight 216.43 g/mol
IUPAC Name tridecane-2-thiol
Standard InChI InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3
Standard InChI Key ZAPRCDVCNIREGW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(C)S

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Tridecane-2-thiol belongs to the thiol family, featuring a sulfhydryl (-SH) group at the second carbon of a tridecane backbone. The branching at this position reduces molecular symmetry compared to terminal thiols, leading to distinct packing behaviors in solid and liquid phases. For example, the steric hindrance imposed by the internal thiol group may weaken interactions with metal surfaces, a critical factor in self-assembled monolayer (SAM) applications .

Thermodynamic and Physical Properties

While specific data for Tridecane-2-thiol are scarce, properties can be inferred from structurally similar compounds:

PropertyEstimated Value (Tridecane-2-thiol)1-Tridecanethiol (C₁₃H₂₈S)Notes
Boiling Point~260–280°C265–275°C Lower volatility due to branching
Density~0.85–0.89 g/cm³0.84 g/cm³ Increased density from tighter packing
logP (Octanol-Water)~5.8–6.25.5 Higher hydrophobicity

The internal thiol group likely reduces solubility in polar solvents compared to linear analogs. For instance, 1-tridecanethiol exhibits a logP (octanol-water partition coefficient) of 5.5, whereas Tridecane-2-thiol’s branching may elevate this value to ~6.0, enhancing its affinity for nonpolar environments .

Synthesis Methodologies

Challenges in Selective Synthesis

Branching introduces steric and electronic barriers that complicate traditional nucleophilic substitution (SN2) pathways. For example, Levin’s proton-coupled electron transfer (PCET) method, effective for terminal thioesters, struggles with internal functionalization due to radical recombination inefficiencies .

Applications in Materials Science

Self-Assembled Monolayers (SAMs)

Thiols are widely used to create SAMs on gold and silver surfaces. Tridecane-2-thiol’s branching may reduce surface adhesion compared to linear analogs like 1-hexadecanethiol. Studies show that terminal thiols achieve packing densities of ~4.6 molecules/nm² on Au(111), while branched analogs like Tridecane-2-thiol likely fall below 4.0 molecules/nm² due to steric clashes .

Surfactant and Lubricant Additives

The compound’s hydrophobicity and thermal stability (predicted ΔvapH ≈ 70–85 kJ/mol) make it a candidate for high-temperature lubricants . In surfactant formulations, branching disrupts micelle formation, potentially lowering critical micelle concentrations (CMCs) compared to linear counterparts.

Comparative Analysis with Analogous Thiols

CompoundMolecular FormulaThiol PositionKey Distinction
1-TridecanethiolC₁₃H₂₈STerminalHigher surface adhesion, lower thermal stability
2-DodecanethiolC₁₂H₂₆SInternalShorter chain reduces hydrophobicity
1-TetradecanethiolC₁₄H₃₀STerminalLonger chain enhances lubricity

Tridecane-2-thiol’s internal thiol group offers a balance between chain length and steric effects, making it suitable for applications requiring moderate surface coverage and thermal resilience.

Recent Advances and Future Directions

The 2023 Kyushu University study highlights cobalt-catalyzed thiol synthesis as a scalable, eco-friendly alternative to traditional methods . Adapting this approach for branched thiols like Tridecane-2-thiol could involve:

  • Substrate Engineering: Using pre-branched alkenes to direct sulfur incorporation.

  • Catalyst Modification: Tailoring cobalt catalysts with bulky ligands to favor internal functionalization.

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